3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid
Description
3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid is a β-amino acid derivative featuring a propanoic acid backbone substituted with an aromatic amine group. The aromatic ring is functionalized with a methoxycarbonyl group (-COOMe) at the 4-position and a nitro group (-NO₂) at the 2-position.
Properties
IUPAC Name |
3-(4-methoxycarbonyl-2-nitroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-19-11(16)7-2-3-8(9(6-7)13(17)18)12-5-4-10(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPJJWSTFQFHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid typically involves the following steps:
Amination: The nitro compound is then subjected to reduction, converting the nitro group to an amino group.
Coupling Reaction: The amino compound is coupled with a propanoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by efficient coupling reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to participate in various biochemical pathways, influencing cellular processes and biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous β-amino acid derivatives, focusing on substituent effects, biological activity, and synthetic applications. Key findings from diverse sources are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of Analogous β-Amino Acid Derivatives
Electronic and Solubility Properties
- The methoxycarbonyl group in the target compound enhances solubility in polar solvents due to its ester functionality, which is more hydrophilic than the acetyl or sulfonyl groups in analogs (e.g., ’s 3-((4-acetylphenyl)thiazol-2-yl)amino derivatives) .
Biological Activity
3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid, a derivative of amino acids, has garnered attention for its potential biological activities. This compound, characterized by its unique nitrophenyl and methoxycarbonyl substituents, is being investigated for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure
The structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the methoxycarbonyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This action may be mediated through the NF-κB signaling pathway.
3. Anticancer Activity
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited significant growth inhibition in breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of several derivatives of propanoic acid, including our compound. The results indicated that modifications to the aromatic ring significantly influenced antimicrobial potency.
Case Study 2: Cytotoxicity in Cancer Cells
In a controlled laboratory setting, researchers investigated the cytotoxic effects of this compound on MCF-7 cells. The study revealed that treatment with this compound led to increased apoptosis as evidenced by flow cytometry analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
